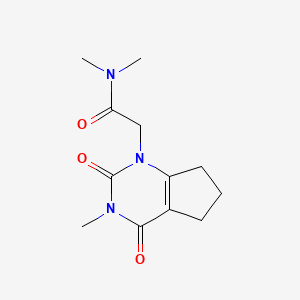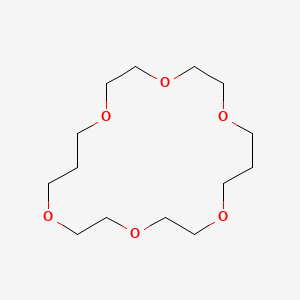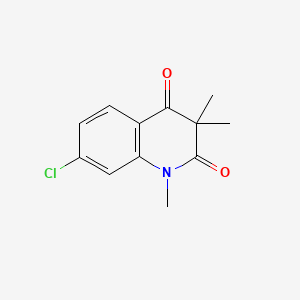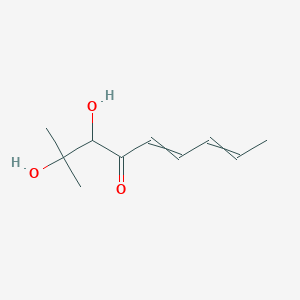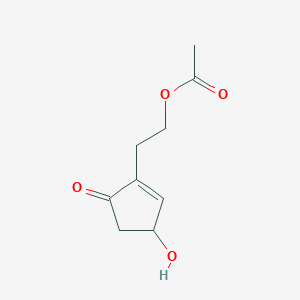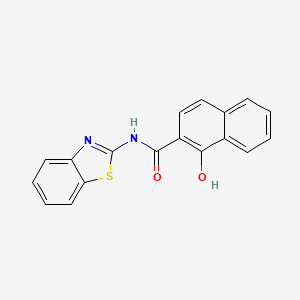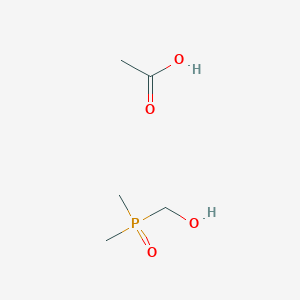
Acetic acid;dimethylphosphorylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;dimethylphosphorylmethanol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with dimethylphosphorylmethanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. One such method is the carbonylation of methanol, where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid. This acetic acid can then be reacted with dimethylphosphorylmethanol to form the desired compound. The process is typically carried out in a continuous flow reactor to ensure efficient production and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;dimethylphosphorylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acids.
Reduction: Reduction reactions can convert the compound into alcohols and phosphines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound include various carboxylic acids, alcohols, phosphoric acids, and phosphines. These products have diverse applications in different fields, including chemistry and industry.
Wissenschaftliche Forschungsanwendungen
Acetic acid;dimethylphosphorylmethanol has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;dimethylphosphorylmethanol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with enzymes and proteins, affecting their activity and function. The phosphoryl group in the compound plays a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;dimethylphosphorylmethanol include:
Acetic acid: A simple carboxylic acid with the formula CH₃COOH.
Dimethylphosphorylmethanol: A compound with a phosphoryl group attached to a methanol molecule.
Phosphoric acid: A triprotic acid with the formula H₃PO₄.
Uniqueness
This compound is unique due to its combination of acetic acid and dimethylphosphorylmethanol properties. This combination results in a compound with distinct chemical reactivity and potential applications that are not observed in the individual components alone. The presence of both carboxylic and phosphoryl functional groups allows for versatile chemical interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
50636-62-9 |
|---|---|
Molekularformel |
C5H13O4P |
Molekulargewicht |
168.13 g/mol |
IUPAC-Name |
acetic acid;dimethylphosphorylmethanol |
InChI |
InChI=1S/C3H9O2P.C2H4O2/c1-6(2,5)3-4;1-2(3)4/h4H,3H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
PFHWYBXSATZHDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CP(=O)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



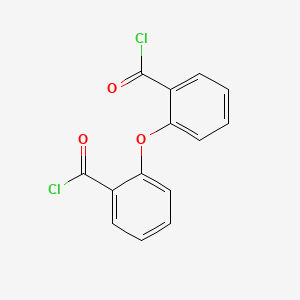
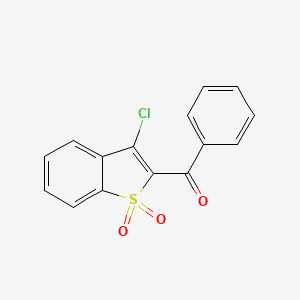
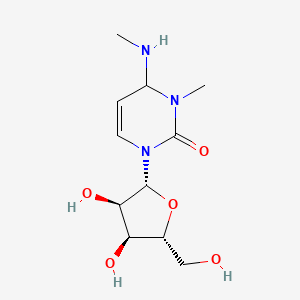
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
